molecular formula C18H14O6 B1210774 Derrustone

Derrustone

Cat. No.: B1210774
M. Wt: 326.3 g/mol
InChI Key: IMPPSJRGMZYGJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Derrustone (C₁₈H₁₄O₆; molecular weight 326.30) is a naturally occurring isoflavone first isolated from the root material of Derris species (Fabaceae family). It has been identified in Derris scandens by Falshaw et al. and in Derris robusta by Singh and Muthukrishnan . Structurally, it belongs to the 3-aryl-4-hydroxycoumarin class, characterized by a fused coumarin-isoflavone backbone with methoxy and methylenedioxy substituents . Its isolation involves alkaline hydrolysis of root extracts, yielding derivatives like robustone methyl ether .

Properties

Molecular Formula

C18H14O6

Molecular Weight

326.3 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-yl)-5,7-dimethoxychromen-4-one

InChI

InChI=1S/C18H14O6/c1-20-11-6-15(21-2)17-16(7-11)22-8-12(18(17)19)10-3-4-13-14(5-10)24-9-23-13/h3-8H,9H2,1-2H3

InChI Key

IMPPSJRGMZYGJW-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C(=C1)OC)C(=O)C(=CO2)C3=CC4=C(C=C3)OCO4

Canonical SMILES

COC1=CC2=C(C(=C1)OC)C(=O)C(=CO2)C3=CC4=C(C=C3)OCO4

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Derrustone with structurally or functionally related compounds, including isoflavones, chalcones, and flavonoids, based on molecular properties, sources, and bioactivity:

Compound Name Molecular Weight Molecular Formula Source (Plant Family) Natural/Synthetic Key Structural Features Reported Bioactivity
This compound 326.30 C₁₈H₁₄O₆ Derris spp. (Fabaceae) Natural 3-aryl-4-hydroxycoumarin, methylenedioxy Hh pathway inhibition, antitumor
Hexa-OMe-chalcone 388.41 C₂₁H₂₄O₇ Synthetic (chalcone) Synthetic Hexamethoxy chalcone Not specified
Isosophoranone 438.51 C₂₆H₃₀O₆ Sophora tomentosa (Fabaceae) Natural Polycyclic isoflavone Not specified
Auriculasin 420.45 C₂₅H₂₄O₆ Maclura pomifera (Moraceae) Natural Prenylated isoflavone Antimicrobial, antioxidant
Hesperidin 610.56 C₂₈H₃₄O₁₅ Citrus sinensis (Rutaceae) Natural Flavanone glycoside Anti-inflammatory, vascular protection
Cabreuvin 312.32 C₁₈H₁₆O₅ Araucaria angustifolia (Pinaceae) Natural Dihydrocoumarin derivative Not specified

Structural and Functional Analysis

Structural Differentiation

  • Isoflavones vs. Chalcones: this compound (isoflavone) and Auriculasin share a core isoflavone structure but differ in substituents. This compound’s methylenedioxy group enhances its rigidity and binding affinity to Hh pathway targets, whereas Auriculasin’s prenylation may improve membrane permeability .
  • Molecular Weight and Bioactivity : this compound’s moderate molecular weight (326.30) contrasts with Hesperidin’s high weight (610.56), which may limit the latter’s cellular uptake despite its glycoside-mediated solubility .

Source Variability

This compound’s occurrence in both Derris scandens and D. robusta suggests taxonomic adaptability in Fabaceae . However, synthetic analogs like Hexa-OMe-chalcone lack ecological relevance, highlighting the advantage of natural compounds in drug discovery .

Mechanistic Insights

In Hh pathway inhibition assays, this compound demonstrated superior efficacy to Barbinervic acid (C₃₀H₄₈O₅; 488.70) in suppressing neurosphere formation in medulloblastoma stem cells, likely due to its smaller size and targeted binding to Smoothened receptors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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